Vitamin P

Overview

Description

Vitamin P, also known as flavonoids or bioflavonoids, is a group of plant compounds that were once thought to be a new type of vitamin when first extracted from an orange in 1930. it was later discovered that these compounds are not actually vitamins. Flavonoids are polyphenolic compounds found in a variety of fruits, vegetables, tea, cocoa, and wine. They are responsible for the vibrant colors of many plants and provide protection against ultraviolet rays and infections .

Mechanism of Action

Target of Action

Vitamin P, also known as Quercetin-3-o-rutinose, has been shown to target various inflammatory, apoptotic, autophagic, and angiogenic signaling mediators . These include nuclear factor-κB, tumor necrosis factor-α, interleukins, light chain 3/Beclin, B cell lymphoma 2 (Bcl-2), Bcl-2 associated X protein, caspases, and vascular endothelial growth factor . These targets play crucial roles in cellular signaling, inflammation, apoptosis, and angiogenesis.

Mode of Action

Quercetin-3-o-rutinose interacts with its targets to modulate their activity. For instance, it inhibits the enzyme quinone reductase 2 (QR2), which catalyzes the metabolism of toxic quinolines . By inhibiting QR2, it may potentially cause lethal oxidative stress . It also acts as an antagonist of calmodulin, which mediates the transfer of Ca2+ through cell membranes and initiates intracellular processes .

Biochemical Pathways

The metabolic pathway of Quercetin-3-o-rutinose involves the direct fission of the C-ring at C2–O1 and C3–C4 bonds . This process is facilitated by gut microbial strains such as Lactobacillus plantarum . Additionally, it has been shown to modulate numerous oncogenic and oncosuppressive signaling pathways .

Pharmacokinetics

Rutin is relatively poorly absorbed in the intestines . The microflora of the lower gut hydrolyze rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of rutin results in the formation of three metabolites: 3,4-dihydroxyphenylacetic acid, 3-methoxy-4-hydroxyphenylacetic acid, and m-hydroxyphenylacetic acid .

Result of Action

The molecular and cellular effects of Quercetin-3-o-rutinose’s action are diverse. It exhibits antioxidant properties by scavenging free radicals and maintaining oxidative balance . It also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines and enzymes . Furthermore, it has been reported to have anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis .

Action Environment

The action of Quercetin-3-o-rutinose is influenced by environmental factors such as the presence of gut microbiota. Gut bacteria help break down the sugar molecule in rutin, enabling its beneficial effects to be released and absorbed by the colon . Consuming more soil-based organisms like probiotics or organic vegetables ensures proper assimilation of the rutin qualities .

Biochemical Analysis

Biochemical Properties

Quercetin-3-o-rutinose interacts with various enzymes, proteins, and other biomolecules. It has been found to be catabolized by Lactobacillus plantarum, a strain of bacteria commonly found in the human gut . The compound is involved in the direct fission of the C-ring at C2–O1 and C3–C4 bonds .

Cellular Effects

Quercetin-3-o-rutinose has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by exerting strong DPPH radical-scavenging activity . This antioxidant property can help protect cells from damage caused by reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of Quercetin-3-o-rutinose involves its interaction with biomolecules at the molecular level. The compound appears to undergo direct fission of the C-ring at C2–O1 and C3–C4 bonds when catabolized by Lactobacillus plantarum . This process results in the formation of two substances with the deprotonated molecule [M–H] − ion at m/z 299 and 459, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quercetin-3-o-rutinose change over time. For instance, during a 48-hour fermentation process with Lactobacillus plantarum, the compound was found to contribute to 45.11% of the degradation of lychee pulp phenolics .

Metabolic Pathways

Quercetin-3-o-rutinose is involved in various metabolic pathways. It is catabolized by Lactobacillus plantarum in the host colon, contributing to the degradation of lychee pulp phenolics . The compound is also involved in the direct fission of the C-ring at C2–O1 and C3–C4 bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavonoids can be synthesized through various chemical reactions, including the condensation of phenolic compounds with acetophenones. The reaction conditions typically involve the use of catalysts such as acids or bases to facilitate the formation of the flavonoid structure. For example, the synthesis of flavonoids can be achieved through the use of aluminum chloride as a catalyst in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of flavonoids often involves the extraction of these compounds from natural sources such as fruits and vegetables. The extraction process can include methods like solvent extraction, supercritical fluid extraction, and chromatography. These methods allow for the isolation and purification of flavonoids in large quantities .

Chemical Reactions Analysis

Types of Reactions: Flavonoids undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the structure and properties of flavonoids, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Flavonoids can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

Reduction: Reduction of flavonoids can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups within the flavonoid structure.

Major Products Formed: The major products formed from these reactions include various flavonoid derivatives with altered chemical and physical properties. These derivatives can have different biological activities and applications .

Scientific Research Applications

Flavonoids have a wide range of scientific research applications in fields such as chemistry, biology, medicine, and industry:

Chemistry: Flavonoids are studied for their antioxidant properties and their ability to act as natural dyes and pigments.

Biology: Research on flavonoids focuses on their role in plant physiology, including their involvement in plant defense mechanisms and pollination.

Medicine: Flavonoids are investigated for their potential health benefits, including their anti-inflammatory, anti-cancer, and cardiovascular protective effects.

Industry: Flavonoids are used in the food and beverage industry as natural colorants and preservatives. .

Comparison with Similar Compounds

Flavonoids are unique due to their diverse chemical structures and wide range of biological activities. Similar compounds include:

Phenolic Acids: These compounds also have antioxidant properties but differ in their chemical structure and sources.

Carotenoids: These are another group of plant pigments with antioxidant properties, but they are structurally distinct from flavonoids.

Tannins: These are polyphenolic compounds with astringent properties, commonly found in tea and wine .

Flavonoids stand out due to their extensive presence in the human diet and their potential health benefits, making them a significant area of research and application.

Biological Activity

Vitamin P, historically referred to as a vitamin, is primarily associated with a group of compounds known as flavonoids . These polyphenolic compounds are prevalent in various plant-based foods and are recognized for their diverse biological activities. The term "this compound" was initially coined in the 1930s when researchers noted that certain flavonoids could enhance the effects of ascorbic acid (Vitamin C) and reduce capillary permeability, thus playing a role in vascular health.

Flavonoids exhibit several biological activities that contribute to their classification as this compound:

- Antioxidant Properties : Flavonoids neutralize free radicals, thereby preventing oxidative stress and cellular damage. This activity is crucial in mitigating chronic diseases such as cancer and cardiovascular disorders .

- Regulation of Capillary Permeability : this compound is known to strengthen blood vessels and improve capillary integrity, which can help prevent conditions like purpura and other bleeding disorders .

- Anti-inflammatory Effects : Flavonoids can inhibit inflammatory pathways, which is beneficial in reducing chronic inflammation linked to various diseases .

- Cardioprotective Effects : Studies indicate that flavonoids can lower blood pressure and cholesterol levels, contributing to heart health .

Case Studies

- Guinea Pig Studies : Research conducted by Bourne (1943) demonstrated that guinea pigs deficient in this compound exhibited increased capillary fragility. This study provided evidence for the role of this compound in maintaining vascular health .

- Flavonoid Efficacy Against Radiation : Sokoloff et al. (1950) presented findings suggesting that certain flavonoids could protect against radiation-induced damage, enhancing survival rates in experimental models exposed to total body irradiation .

- Human Health Correlations : Epidemiological studies have shown that diets rich in flavonoids correlate with lower incidences of chronic diseases. For instance, individuals consuming high amounts of fruits and vegetables exhibit reduced risks of heart disease and diabetes .

Data Table: Biological Activities of Flavonoids (this compound)

| Biological Activity | Mechanism | Health Implications |

|---|---|---|

| Antioxidant | Neutralizes free radicals | Reduces risk of cancer and aging |

| Capillary Protection | Strengthens blood vessel integrity | Prevents hemorrhagic conditions |

| Anti-inflammatory | Inhibits inflammatory pathways | Lowers risk of chronic diseases |

| Cardiovascular Protection | Lowers blood pressure and cholesterol | Reduces heart disease risk |

| Neuroprotective | May enhance cognitive function | Protects against neurodegenerative diseases |

Properties

IUPAC Name |

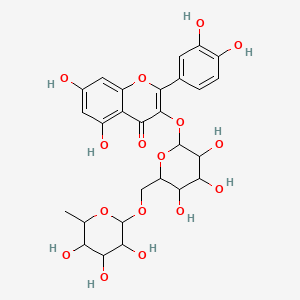

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGXIBQEEMLURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859300 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10163-13-0, 153-18-4, 1340-08-5 | |

| Record name | Rutin, cadmium deriv. | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RUTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vitamin P | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.